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Abstract
CH6953755 is a potent and orally active small molecule inhibitor targeting YES1, a non-

receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory

concentration (IC50) of 1.8 nM for YES1, this compound demonstrates significant therapeutic

potential, particularly in cancers characterized by YES1 gene amplification.[1][2][3][4] This

technical guide provides a comprehensive overview of the biochemical and cellular activity of

CH6953755, including its kinase selectivity profile, the experimental methodologies used for its

characterization, and its mechanism of action within relevant signaling pathways. All

quantitative data are presented in structured tables for clarity, and key concepts are visualized

using diagrams generated with the DOT language.

Biochemical Profile of CH6953755
Potency against YES1 Kinase
CH6953755 exhibits potent inhibitory activity against YES1 kinase with a reported IC50 value

of 1.8 nM.[1][2][3][4] This high potency underscores its potential as a targeted therapeutic

agent.
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The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. CH6953755 has been profiled against a panel of 39 kinases to

assess its selectivity. The IC50 values for these kinases are summarized in Table 1.

Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel

of kinases.

Table 1: Kinase Selectivity Profile of CH6953755 against a Panel of 39 Kinases

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase IC50 (nM)

YES1 1.8

LCK 2.1

SRC 2.3

FYN 3.0

FGR 4.4

ABL1 13

ARG 15

FMS 20

KIT 21

LYN 24

TRKA 28

BLK 31

HCK 32

FLT3 42

JAK3 56

TRKB 64

KDR 70

CSF1R 81

PDGFRα 95

PDGFRβ 110

EGFR >1000

ERBB2 >1000

ERBB4 >1000
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MET >1000

RON >1000

ALK >1000

ROS1 >1000

RET >1000

FGFR1 >1000

FGFR2 >1000

FGFR3 >1000

FGFR4 >1000

TIE2 >1000

IGF1R >1000

INSR >1000

AURKA >1000

AURKB >1000

PLK1 >1000

CDK1/CycB >1000

Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]

Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of CH6953755 against a panel of kinases was determined using a

radiometric assay.

Workflow for In Vitro Kinase Inhibition Assay
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Caption: Workflow for IC50 determination using a radiometric kinase assay.
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Methodology:

Compound Preparation: CH6953755 was serially diluted in DMSO to generate a range of

concentrations.

Reaction Mixture: The kinase, a specific peptide substrate, and [γ-33P]ATP were combined

in a reaction buffer.

Initiation: The kinase reaction was initiated by adding the ATP/substrate mixture to the wells

containing the enzyme and the test compound.

Incubation: The reaction was allowed to proceed at room temperature for a specified period,

typically 60 minutes.

Termination: The reaction was stopped by the addition of phosphoric acid.

Detection: The reaction mixture was transferred to a filter plate, which captures the

phosphorylated substrate. Unincorporated [γ-33P]ATP was washed away.

Quantification: Scintillation fluid was added to the wells, and the amount of incorporated

radioactivity was measured using a scintillation counter.

Data Analysis: The percentage of kinase inhibition was calculated for each compound

concentration relative to a DMSO control. IC50 values were determined by fitting the data to

a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action
CH6953755 exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn

modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).[1][5][6]

The YES1-YAP1 Signaling Pathway
YES1 is a member of the SRC family of kinases and plays a role in various cellular processes,

including cell proliferation and survival.[7] One of its key downstream targets is YAP1, a

transcriptional co-activator and a central component of the Hippo signaling pathway.[7] In many

cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1
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translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to

promote the expression of genes involved in cell proliferation and survival.

Inhibition of the YES1-YAP1 Pathway by CH6953755

YES1-YAP1 Signaling Pathway

YES1

YAP1 (Cytoplasm)

Phosphorylation

YAP1 (Nucleus)

Nuclear Translocation

TEAD

Cell Proliferation &
Survival Genes

Transcription

CH6953755

Click to download full resolution via product page

Caption: CH6953755 inhibits YES1, preventing YAP1 activation and downstream signaling.

Mechanism of Action:
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CH6953755 inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation

and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAP1 in the cytoplasm,

CH6953755 effectively blocks its ability to act as a transcriptional co-activator, leading to the

downregulation of genes that drive cell proliferation and survival. This mechanism is particularly

effective in cancers with YES1 gene amplification, where the cells are highly dependent on the

YES1-YAP1 signaling axis.[1][5][6]

Conclusion
CH6953755 is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical

and cellular characterization demonstrates its potential as a targeted therapy for cancers driven

by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity

profile and mechanism of action, provide a solid foundation for further preclinical and clinical

investigation of this promising anti-cancer agent. The experimental protocols outlined herein

can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b10824790#ch6953755-ic50-value-and-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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